2-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid

Regiochemistry Positional isomerism Triazolopyrimidine SAR

2-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid (CAS 842972-62-7; also registered as CAS 459427-55-5) is a heterocyclic building block belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class, with molecular formula C₈H₈N₄O₃ and molecular weight 208.17 g/mol. The compound features a 5-methyl-7-oxo substitution on the fused triazolopyrimidine core with an acetic acid moiety at the 6-position of the pyrimidine ring.

Molecular Formula C8H8N4O3
Molecular Weight 208.17 g/mol
CAS No. 842972-62-7
Cat. No. B3022182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid
CAS842972-62-7
Molecular FormulaC8H8N4O3
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2C(=N1)N=CN2)CC(=O)O
InChIInChI=1S/C8H8N4O3/c1-4-5(2-6(13)14)7(15)12-8(11-4)9-3-10-12/h3H,2H2,1H3,(H,13,14)(H,9,10,11)
InChIKeyNJISAHVJJLIVTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid (CAS 842972-62-7): Procurement-Relevant Compound Profile


2-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid (CAS 842972-62-7; also registered as CAS 459427-55-5) is a heterocyclic building block belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class, with molecular formula C₈H₈N₄O₃ and molecular weight 208.17 g/mol [1]. The compound features a 5-methyl-7-oxo substitution on the fused triazolopyrimidine core with an acetic acid moiety at the 6-position of the pyrimidine ring [1]. Its computed physicochemical properties include XLogP3-AA of −1, topological polar surface area (TPSA) of 94.4 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [1]. The parent heterocycle (Hmtpo, lacking the acetic acid side chain) is recognised as a structural analogue of the natural nucleobase hypoxanthine and has been employed in the development of platinum-based antitumor complexes [2].

Why In-Class Triazolopyrimidine Acetic Acids Cannot Substitute 2-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid Without Qualification


Compounds sharing the C₈H₈N₄O₃ formula and [1,2,4]triazolo[1,5-a]pyrimidine core represent a family of positional isomers and oxidation-state variants that are not functionally interchangeable. The 6-yl acetic acid regioisomer (CAS 842972-62-7) places the carboxylate-bearing side chain on the pyrimidine ring directly adjacent to the 7-oxo group, creating a distinct electronic environment, hydrogen-bond donor/acceptor topology, and metal-chelation geometry compared with the more prevalent 2-yl isomer (CAS 212248-00-5), the 7-hydroxy-2-yl variant (CAS 99951-00-5), and the 5,7-dimethyl-6-yl analogue (CAS 851116-20-6) [1]. These structural differences translate into divergent computed lipophilicity (XLogP3), TPSA, and rotatable bond counts that impact solubility, permeability, and suitability for downstream synthetic elaboration [1]. Procurement of an incorrect regioisomer risks invalidating structure-activity relationship studies and wasting synthetic effort, particularly in applications where the vector of the acetic acid handle dictates molecular recognition or metal-binding geometry [2].

Quantitative Differentiation Evidence for 2-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid Against Closest Comparators


Regiochemical Substitution Position: 6-yl Acetic Acid vs. 2-yl Acetic Acid Isomer

The target compound (CAS 842972-62-7) bears the acetic acid moiety at the 6-position of the pyrimidine ring (SMILES: CC1=C(C(=O)N2C(=N1)N=CN2)CC(=O)O), whereas the most common comparator, the 2-yl isomer (CAS 212248-00-5), attaches the acetic acid at the 2-position of the triazole ring [1]. This regiochemical difference is reflected in distinct InChIKeys: NJISAHVJJLIVTK-UHFFFAOYSA-N for the 6-yl isomer vs. CGAFFDYYFREHLJ-UHFFFAOYSA-N for the 2-yl isomer [2]. The 6-yl substitution places the carboxylate on the pyrimidine ring conjugated with the 7-oxo group, altering the acidity and hydrogen-bonding pattern relative to the triazole-attached 2-yl isomer [1]. The 6-yl isomer is synthetically less accessible via conventional 3-amino-1,2,4-triazole cyclocondensation routes (which typically yield 2- or 7-substituted products), resulting in fewer commercial suppliers relative to the 2-yl isomer .

Regiochemistry Positional isomerism Triazolopyrimidine SAR

Computed Lipophilicity (XLogP3): Hydrophilicity Advantage of the 6-yl-7-oxo Substitution

The target compound exhibits a computed XLogP3-AA value of −1, indicating substantial hydrophilicity driven by the 7-oxo group and the carboxylic acid moiety [1]. In contrast, the 5,7-dimethyl-6-yl analogue (CAS 851116-20-6; molecular formula C₉H₁₀N₄O₂, MW 206.20) replaces the 7-oxo with a methyl group and is expected to have a higher (more lipophilic) logP due to the loss of the polar carbonyl and the addition of a hydrophobic methyl group . The 7-hydroxy-2-yl variant (CAS 99951-00-5) features a 7-hydroxy substituent (capable of tautomerism to 7-oxo) and a 2-yl acetic acid, resulting in a different computed XLogP3 (PubChem CID 706640) and altered hydrogen-bond donor/acceptor count [2].

Lipophilicity XLogP3 Drug-likeness ADME prediction

Hydrogen Bond Donor/Acceptor Profile and Topological Polar Surface Area Differentiation

The target compound has a computed TPSA of 94.4 Ų, two hydrogen bond donors (the carboxylic acid OH and the triazole NH), and four hydrogen bond acceptors (the 7-oxo carbonyl, the carboxylic acid carbonyl, and two triazole/pyrimidine nitrogens) [1]. The 5,7-dimethyl-6-yl analogue (CAS 851116-20-6; C₉H₁₀N₄O₂) has a different H-bond profile: it lacks the 7-oxo acceptor and has only two H-bond acceptors total (both in the carboxylic acid), with one H-bond donor (carboxylic acid OH) and no triazole NH donor due to different tautomeric preference in the fully methylated system . The 2-methyl-7-oxo-5-yl isomer (CAS 941234-17-9) shares the same molecular formula (C₈H₈N₄O₃, MW 208.17) but has the acetic acid at position 5 and the methyl at position 2, producing a different TPSA and H-bond spatial arrangement .

TPSA Hydrogen bonding Permeability Physicochemical profiling

Commercial Purity Specifications and Supplier Availability: 6-yl vs. 2-yl Isomer

The target compound (6-yl isomer) is commercially available at purity specifications of 95% (AKSci, Chemenu), 95+% (Leyan), and 98% (MolCore) . AKSi offers the compound at a list price of $2,025 per 5 g (95% purity) with a one-week lead time . The 2-yl positional isomer (CAS 212248-00-5) is listed at 97% purity by Leyan (product 1387015, 1 g with a listed price; 5 g and above require quotation) and 98% by MolCore . The 6-yl isomer is stocked by fewer vendors overall compared with the 2-yl isomer, consistent with its less straightforward synthetic accessibility; researchers should verify batch-specific certificates of analysis (COA) to confirm regioisomeric identity, as both isomers share identical molecular formula and molecular weight .

Purity specification Vendor comparison Procurement Quality control

Metal-Coordination Relevance: 6-yl Acetic Acid as a Bifunctional Ligand Precursor

The parent heterocycle 4,7-dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine (Hmtpo, lacking the acetic acid side chain) acts as a hypoxanthine analogue and coordinates Pt(II) through the N3 position, forming complexes such as cis-[Pt(C₆F₅)₂(HmtpO)₂] that exhibit IC₅₀ values approximately 8-fold more potent than cisplatin against the T47D human breast cancer cell line at 48 h incubation [1]. The target compound (CAS 842972-62-7) uniquely appends a carboxylic acid handle at the 6-position of the pyrimidine ring—a site distal to the N3 coordination locus—thereby enabling bifunctional chelation strategies (e.g., N3-metal coordination plus carboxylate conjugation to targeting vectors or secondary metal centres) that are geometrically inaccessible with the 2-yl acetic acid isomer [2]. This 6-yl carboxylic acid functionality has been exploited in derivative synthesis: methyl ester, ethyl ester, and extended amide congeners bearing the 6-yl acetic acid scaffold have been reported as synthetic intermediates .

Metal coordination Platinum complexes Bifunctional ligand Antitumor

Synthetic Accessibility and Building Block Utility: 6-yl Substitution Enables Distinct Derivatisation Vectors

The 6-yl acetic acid substitution pattern on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is synthetically distinct from the more common 2-yl and 7-yl derivatives. Conventional cyclocondensation of 3-amino-1,2,4-triazole with β-ketoesters or β-diketones preferentially yields 2- or 7-substituted triazolopyrimidines, making 6-substituted derivatives less directly accessible [1]. The target compound's 6-yl acetic acid handle has been employed as a precursor for further synthetic elaboration, including esterification to methyl and ethyl esters, and amide coupling to generate hydrazide and substituted acetamide derivatives, as evidenced by commercially available downstream products bearing the 6-yl scaffold . The 5-methyl-7-oxo substitution pattern additionally locks the tautomeric state in the 7-oxo (keto) form, as confirmed by the InChI and SMILES specification showing a carbonyl at position 7 rather than a hydroxy group [2]. This contrasts with the 7-hydroxy-2-yl analogue (CAS 99951-00-5), which can undergo tautomeric equilibration between 7-hydroxy and 7-oxo forms, potentially complicating interpretation of biological assay results .

Synthetic chemistry Building block Derivatisation Heterocyclic chemistry

High-Confidence Research and Industrial Application Scenarios for 2-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid (CAS 842972-62-7)


Structure-Activity Relationship (SAR) Studies of Triazolopyrimidine Regioisomers in Metal-Based Drug Discovery

When a research programme requires systematic exploration of how the acetic acid attachment position on the triazolopyrimidine scaffold modulates platinum or palladium complex geometry, antitumor potency, and DNA-adduct formation, the 6-yl regioisomer (CAS 842972-62-7) provides the pyrimidine-ring-attached variant for comparison with the triazole-ring-attached 2-yl isomer (CAS 212248-00-5). The parent Hmtpo scaffold has demonstrated that Pt complexes achieve ~8-fold greater potency than cisplatin in T47D breast cancer cells [1]. The 6-yl acetic acid handle enables orthogonal functionalisation—carboxylate conjugation to tumour-targeting moieties or fluorophores—without steric interference at the N3 platinum-binding site, a geometric feature not available with the 2-yl isomer [2].

Fragment-Based Drug Design Requiring a Defined Tautomeric State and Hydrophilic Building Block

For fragment libraries where a structurally unambiguous 7-oxo (keto) tautomer and a low computed XLogP3 (−1) are required to ensure aqueous solubility and reproducible biophysical assay readouts, the target compound is preferable to the 7-hydroxy-2-yl analogue (CAS 99951-00-5), which may undergo tautomeric equilibration [1]. Its TPSA of 94.4 Ų, two H-bond donors, and four H-bond acceptors make it suitable for fragment growth strategies targeting polar binding pockets, while its 6-yl carboxylic acid serves as a synthetic handle for amide coupling or esterification to generate diverse fragment derivatives [2].

Synthesis of Bifunctional Chelating Agents for Radiometal or MRI Contrast Agent Development

The target compound's 6-yl acetic acid moiety, positioned on the pyrimidine ring distal to the triazole N1/N3 metal-coordinating face, offers a unique scaffold for constructing bifunctional chelators (BFCs) where the triazolopyrimidine core coordinates a radiometal (e.g., ⁶⁴Cu, ⁶⁸Ga) or gadolinium while the carboxylate is conjugated to a biological targeting vector (antibody, peptide, or small-molecule ligand) [1]. The locked 7-oxo tautomer and defined coordination geometry, inferred from crystallographic characterisation of related Hmtpo–Pt complexes [2], provide a predictable metal-binding mode absent in tautomerically ambiguous 7-hydroxy analogues [3].

Medicinal Chemistry Campaigns Targeting Purinergic or Hypoxanthine-Recognising Enzymes and Receptors

Given the established recognition of 5-methyl-7-oxo-triazolopyrimidines as hypoxanthine analogues [1], the 6-yl acetic acid derivative serves as a core scaffold for designing inhibitors of hypoxanthine-utilising enzymes (e.g., xanthine oxidase, hypoxanthine-guanine phosphoribosyltransferase) or adenosine A1/A2A receptor antagonists. The 6-yl substitution vector projects the carboxylate into a region of chemical space that is sterically and electronically distinct from the 2-yl isomer, enabling exploration of different binding subpockets [2]. Its commercial availability at 95–98% purity from multiple vendors [3] supports both initial screening and scale-up to multi-gram quantities for hit-to-lead optimisation.

Quote Request

Request a Quote for 2-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.